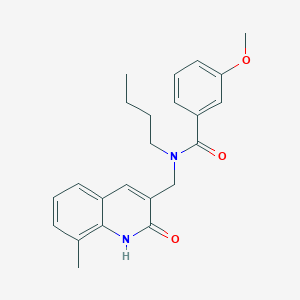
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BMH-21 has been found to have anti-tumor properties and has been studied extensively in preclinical models.
作用機序
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been found to inhibit the activity of an enzyme called DNA polymerase theta. This enzyme is involved in the repair of damaged DNA, which is essential for the survival of cancer cells. By inhibiting DNA polymerase theta, this compound prevents the repair of damaged DNA, leading to cell death. This compound has also been found to inhibit the activity of another enzyme called PARP1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the repair of damaged DNA, and reduce the levels of certain proteins involved in cancer cell survival. This compound has also been found to have anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in preclinical models.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. This compound has also been shown to have low toxicity in preclinical models, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, the synthesis of this compound is a multistep process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis for use in various assays.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It has been extensively studied for its anti-tumor properties and has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this compound has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps. First, 3-methoxybenzoyl chloride is reacted with 2-hydroxy-8-methylquinoline to form 3-methoxy-N-(2-hydroxy-8-methylquinolin-3-yl)benzamide. This compound is then reacted with N-butylamine to yield this compound (this compound). The synthesis of this compound is a multistep process that requires expertise in organic chemistry.
科学的研究の応用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied in preclinical models for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor properties, this compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-butyl-3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)18-10-7-11-20(14-18)28-3)15-19-13-17-9-6-8-16(2)21(17)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKZBZWWSDOTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


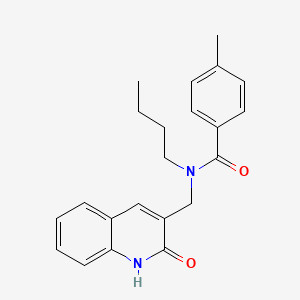
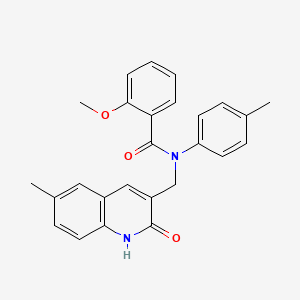
![4-(tert-butyl)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696405.png)
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)

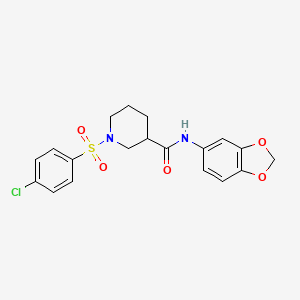
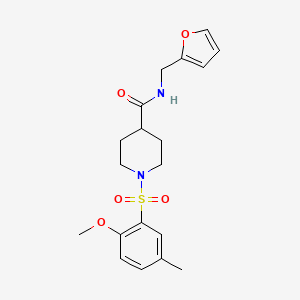
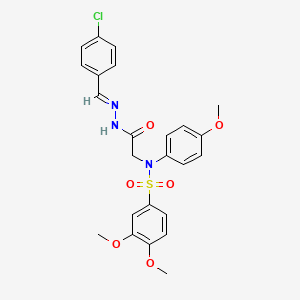
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
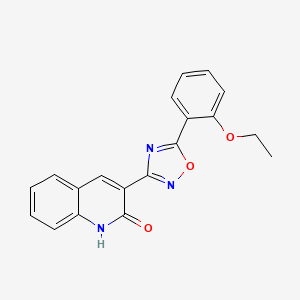
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)